molecular formula C20H17N3O3 B4521014 6-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

6-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B4521014
M. Wt: 347.4 g/mol
InChI Key: DHYLMSBDYDJUGY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-b]pyridin-3-one family, characterized by a fused pyrazole-pyridine bicyclic core. The structure features a 3,4-dimethoxyphenyl substituent at position 6 and a phenyl group at position 2 (Figure 1). The methoxy groups at the 3- and 4-positions of the phenyl ring introduce electron-donating effects, which may enhance solubility and influence biological interactions .

Properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-25-17-11-8-13(12-18(17)26-2)16-10-9-15-19(21-16)22-23(20(15)24)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYLMSBDYDJUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=C2)C(=O)N(N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with acetophenone to form a chalcone intermediate. This intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring, followed by further cyclization with a suitable reagent to form the pyrazolopyridine core.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up, yield, and purity. These optimizations may include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(3,4-Dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for biological studies.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective properties.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with analogs sharing the pyrazolo[3,4-b]pyridin-3-one core but differing in substituents. Key differences in physical properties, electronic effects, and inferred biological activities are highlighted.

Substituent Effects on Physical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Source
6-(3,4-Dimethoxyphenyl)-2-phenyl-... 6-(3,4-OCH₃), 2-Ph C₂₀H₁₇N₃O₃ 347.37 Not reported Inferred
4-(4-Nitrophenyl)-2-phenyl-... 4-(4-NO₂), 2-Ph C₁₈H₁₂N₄O₃ 332.32 Not reported
4-(3-Nitrophenyl)-2-phenyl-... 4-(3-NO₂), 2-Ph C₁₈H₁₂N₄O₃ 332.32 Not reported
2-Methyl-6-(2-thienyl)-... 6-(2-thienyl), 2-CH₃ C₁₁H₉N₃OS 231.27 Not reported
2-(2,6-Dichlorobenzyl)-1-phenyl-... 2-(2,6-Cl₂Benzyl), 1-Ph C₁₉H₁₄Cl₂N₂O 369.23 Discontinued

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxyphenyl group (electron-donating) contrasts with nitro (electron-withdrawing) substituents in analogs from . These differences influence solubility and reactivity. Methoxy groups enhance lipophilicity moderately, while nitro groups may reduce it.
Antioxidant Potential
  • Methoxy-substituted compounds, such as curcumin analogs with 3,4-dimethoxyphenyl groups, exhibit strong free radical scavenging activity . By analogy, the target compound may share similar antioxidant properties due to its methoxy substituents.
  • Nitro-substituted analogs (e.g., ) are less likely to show antioxidant activity due to the electron-withdrawing nitro group.
Enzyme Inhibition
  • Tyrosinase and HIV-1 Protease : Curcumin analogs with methoxy groups demonstrate tyrosinase and HIV-1 protease inhibition . The target compound’s methoxy substituents could facilitate similar interactions.

Biological Activity

The compound 6-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one belongs to a class of pyrazolo derivatives known for their diverse biological activities. This article explores the compound's pharmacological properties, including its anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure

The compound's structure is characterized by a pyrazolo[3,4-b]pyridine core substituted with a 3,4-dimethoxyphenyl group and a phenyl group. This unique arrangement contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds within the pyrazolo family exhibit a range of biological activities:

  • Anticancer Activity
    • A study demonstrated that derivatives of pyrazolo compounds can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Specifically, certain derivatives showed IC50 values in the nanomolar range against FGFR1–4, indicating potent inhibitory effects on cancer cell proliferation and migration .
    • Another investigation highlighted that pyrazolo derivatives induced apoptosis in breast cancer cells and inhibited their invasion capabilities .
  • Anti-inflammatory Effects
    • Pyrazolo compounds have shown promising anti-inflammatory properties. One study reported that specific derivatives significantly inhibited pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs .
    • The mechanism of action often involves the inhibition of pathways related to inflammation, making these compounds potential candidates for treating inflammatory diseases.
  • Antimicrobial Activity
    • The antimicrobial properties of pyrazolo derivatives have been explored against various bacterial strains. For instance, compounds were tested against Bacillus subtilis and E. coli, exhibiting significant inhibition comparable to standard antibiotics .
    • The effectiveness against multidrug-resistant strains further emphasizes the therapeutic potential of these compounds in infectious diseases.

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
AnticancerInhibition of FGFRs; apoptosis in cancer cells
Anti-inflammatoryInhibition of TNF-α and IL-6
AntimicrobialSignificant inhibition against bacterial strains

Case Studies

  • FGFR Inhibition in Cancer Therapy
    • A series of studies focused on the synthesis and evaluation of pyrazolo derivatives revealed that certain compounds effectively target FGFRs, leading to reduced tumor growth in preclinical models. The most potent compound exhibited IC50 values as low as 7 nM against FGFR1 .
  • Inflammation Model Testing
    • In vivo studies using carrageenan-induced edema models demonstrated that selected pyrazolo derivatives significantly reduced inflammation markers, showcasing their potential as anti-inflammatory agents .
  • Antimicrobial Efficacy
    • Research involving the testing of various pyrazolo compounds against resistant bacterial strains indicated promising results, with some derivatives achieving over 90% inhibition rates compared to standard treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 2
Reactant of Route 2
6-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

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